(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
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Overview
Description
(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups at positions 4 and 6, and a methanamine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with different substitution patterns.
(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)propanoic acid: Similar core structure with a propanoic acid group instead of methanamine.
Uniqueness
(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
VPPOHFFPWVHBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CN)C |
Origin of Product |
United States |
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